molecular formula C12H16ClNO2 B13901934 trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride

trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B13901934
M. Wt: 241.71 g/mol
InChI Key: MCAOZKBVWBJGKU-VZXYPILPSA-N
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Description

trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is a valuable piperidine-based building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . This compound features a piperidine scaffold substituted with a phenyl group and a carboxylic acid, a structure that is highly relevant for probing receptor affinity and interactions . The specific stereochemistry (trans) of this analogue is crucial for defining its three-dimensional shape and its fit with biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules. Its structural features make it suitable for exploring structure-activity relationships (SAR) in the development of novel bioactive molecules . The hydrochloride salt form typically enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for research applications only.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1

InChI Key

MCAOZKBVWBJGKU-VZXYPILPSA-N

Isomeric SMILES

C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The Castagnoli–Cushman reaction is a well-established method for synthesizing substituted piperidine-3-carboxylic acids. The key steps are:

  • Imine Formation: Condensation of an aldehyde (e.g., benzaldehyde for phenyl substitution) with an amine or amino acid ester (e.g., glycine methyl ester hydrochloride) in dichloromethane at room temperature in the presence of molecular sieves to remove water and drive imine formation.

  • Cyclization: The imine intermediate is reacted with glutaric anhydride (for six-membered piperidine ring) under reflux in p-xylene for approximately 10 hours to form the 6-oxo-piperidine-3-carboxylic acid derivative.

  • Esterification (Optional): The carboxylic acid group can be converted to methyl esters via Steglich esterification using dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).

  • Purification: The product is isolated by liquid-liquid extraction and purified by flash chromatography.

Stereochemical Outcome

This method yields racemic trans-6-oxo-piperidine-3-carboxylic acids with the (2R,3R)/(2S,3S) stereochemistry. The trans configuration is favored due to the reaction mechanism and ring closure conditions.

Example Data Table

Step Reagents/Conditions Product Yield (%) Notes
Imine formation Benzaldehyde + glycine methyl ester HCl, DCM, RT, MS 4Å Imine intermediate >90 Molecular sieves critical
Cyclization Glutaric anhydride, reflux, p-xylene, 10 h trans-6-oxo-piperidine-3-carboxylic acid 70-85 Reflux time critical
Esterification DCC, DMAP, MeOH, RT Methyl ester derivative 75-90 Steglich esterification
Purification Flash chromatography Pure compound - Confirmed by NMR and MS

Source: Adapted from Nature to Synthetic Compounds study on trisubstituted lactams.

Multicomponent Ugi-Type Synthesis of Pipecolic Amides

Reaction Overview

An alternative approach employs an efficient diastereoselective three-component Ugi-type reaction involving:

  • 4-substituted Δ1-piperideines (prepared via NCS-mediated oxidation and elimination).
  • Isocyanides.
  • Carboxylic acids.

This reaction proceeds with high diastereoselectivity to yield trans-configured pipecolic amides, which can be hydrolyzed or further transformed to the corresponding carboxylic acid hydrochloride salts.

Mechanism and Stereochemistry

The protonated Δ1-piperideines undergo nucleophilic attack by isocyanides preferentially from the axial face, leading to exclusive formation of the trans-2,4-disubstituted piperidine ring system. This method allows for broad substrate scope and structural diversity.

Experimental Notes

  • The Δ1-piperideine intermediates are often unstable and exist in equilibrium with trimers, but these trimers revert under reaction conditions to participate in the Ugi reaction.
  • The products are obtained as single diastereomers with excellent yields.
  • The final hydrochloride salts are typically formed by treatment with HCl in suitable solvents.

Source: Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides.

Stepwise Functionalization via Piperidinone Intermediates

Synthesis of 6-oxo-piperidine-3-carboxylic Acid Derivatives

This method involves:

  • Reaction of glutaric anhydride with N-arylidene-N-alkylamines to form the piperidinone ring.
  • Subsequent functionalization to install the phenyl group at the 6-position.
  • Conversion of methyl esters to carboxylic acids.
  • Formation of hydrochloride salts by treatment with HCl.

Typical Experimental Procedure

  • Hydrochloride of the methyl ester of the corresponding L-α-amino acid is converted to a base and extracted with dichloromethane.
  • The acid chloride derivative is prepared separately.
  • The acid chloride is added dropwise to the cooled solution of the amino acid base.
  • The reaction mixture is stirred at room temperature, solvent removed, and crude product purified by column chromatography and recrystallization.

Analytical Characterization

  • Purity and identity confirmed by NMR, MS, and elemental analysis.
  • Melting points and spectral data consistent with literature values.

Source: Synthesis of piperidinones incorporating amino acid moieties.

Catalytic Hydrogenation and Reductive Amination Routes

Preparation of Piperidine Derivatives

  • Aryllithium reagents can be added to N-methyl-4-piperidinone to form alcohol intermediates.
  • Dehydration yields tetrahydropyridines.
  • Subsequent reduction and reductive amination steps introduce the phenyl substituent and other functional groups.
  • Final deprotection and salt formation with boron trichloride and HCl yield the hydrochloride salt of the target compound.

Key Reaction Conditions

  • Use of p-toluenesulfonic acid for dehydration.
  • Sodium borohydride for reduction.
  • Boron trichloride for deprotection.
  • Methanol reflux for amine salt formation.

Source: Effect of methyl groups on opioid receptor ligands, including piperidine derivatives.

Summary Table of Preparation Methods

Method Key Steps Stereochemistry Yield Range (%) Notes
Castagnoli–Cushman Reaction Imine formation, cyclization with anhydride trans (racemic) 70-90 Well-established, scalable
Ugi-Type Multicomponent Reaction Δ1-piperideine + isocyanide + acid trans (diastereoselective) >85 High stereoselectivity, broad scope
Piperidinone Functionalization Anhydride + N-arylidene-N-alkylamine, ester hydrolysis trans (racemic) 60-85 Stepwise, requires chromatographic purification
Catalytic Hydrogenation & Reductive Amination Aryllithium addition, dehydration, reduction, deprotection trans (controlled) Moderate to high Multi-step, requires careful control

Chemical Reactions Analysis

Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, cobalt-based catalysts.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares key properties of trans-6-Phenylpiperidine-3-carboxylic acid hydrochloride with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Substituent Position/Type Core Structure
trans-6-Phenylpiperidine-3-carboxylic acid hydrochloride Not provided C₁₂H₁₅ClNO₂ (est.) ~240.7 (est.) N/A 6-phenyl (trans), 3-COOH Piperidine hydrochloride
6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride 2007916-57-4 C₇H₁₁ClF₃NO₂ 233.61 ≥95% 6-CF₃, 3-COOH Piperidine hydrochloride
(3R)-3-Phenoxypiperidine hydrochloride 1909286-59-4 C₁₁H₁₆ClNO 213.70 N/A 3-phenoxy Piperidine hydrochloride
Piperidine-3-carboxylic acid hydrochloride 498-95-3 (base) C₆H₁₂ClNO₂ (est.) 165.62 (est.) N/A 3-COOH Piperidine hydrochloride
Key Observations:

Substituent Effects: The trifluoromethyl group in the analog from enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound . The trans-6-phenyl configuration in the target compound may improve steric compatibility with hydrophobic binding pockets in biological targets.

Stereochemical Considerations :

  • The trans configuration of the phenyl group in the target compound likely reduces steric hindrance compared to cis analogs, favoring interactions with planar binding sites.

Acid Stability :

  • While direct data for the target compound are unavailable, highlights that hydrochloride salts (e.g., Nicardipine Hydrochloride) generally exhibit improved acid stability, critical for oral bioavailability .

Pharmacological and Industrial Relevance

  • Piperidine-3-carboxylic acid derivatives () are frequently used as intermediates in synthesizing bioactive molecules, including kinase inhibitors and antivirals .
  • 6-Substituted piperidines with aromatic groups (e.g., phenyl or trifluoromethyl) are prevalent in drug discovery for targeting GPCRs and ion channels .
  • The discontinued status of 6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride () may reflect challenges in synthesis or scalability, underscoring the need for optimized analogs like the target compound .

Biological Activity

trans-6-Phenylpiperidine-3-carboxylic acid; hydrochloride is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, characterized by its six-membered saturated nitrogen-containing structure, with a phenyl group and a carboxylic acid functional group. Its molecular formula is C14_{14}H17_{17}ClN2_{2}O2_{2}, and it has a molecular weight of approximately 241.71 g/mol. The unique stereochemistry of trans-6-Phenylpiperidine-3-carboxylic acid contributes to its varied biological effects, which are currently under investigation.

Research indicates that trans-6-Phenylpiperidine-3-carboxylic acid; hydrochloride may function as an inhibitor or activator of specific enzymes or receptors, leading to various pharmacological effects. It has shown potential interactions with biomolecules, suggesting roles in therapeutic applications. Notably, studies have focused on its binding affinity to various molecular targets, which is crucial for understanding its mechanism of action .

Biological Activities

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of piperidine, including trans-6-Phenylpiperidine-3-carboxylic acid, exhibit anticancer properties. For instance, compounds derived from this structure have shown cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models, outperforming standard treatments like bleomycin .
    • The spirocyclic structure of some derivatives enhances their interaction with protein binding sites, suggesting a promising avenue for cancer therapy development .
  • Neuropharmacological Effects :
    • The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
    • Additionally, certain derivatives have shown antioxidant properties and the ability to chelate metal ions, further supporting their neuroprotective potential .
  • Cholinergic Modulation :
    • Trans-6-Phenylpiperidine-3-carboxylic acid; hydrochloride has been identified as a ligand for the M3 muscarinic acetylcholine receptor (M3R). Activation of this receptor is associated with processes such as cell proliferation and resistance to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in tumor cells
NeuroprotectionAChE and BuChE inhibition
Cholinergic modulationM3R ligand activity

Case Study 1: Anticancer Efficacy

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that trans-6-Phenylpiperidine derivatives exhibited significant cytotoxicity compared to traditional chemotherapeutics. The research utilized the “escape from flatland” approach to enhance the interaction between the compound and protein targets .

Case Study 2: Alzheimer’s Disease

In a comparative analysis of cholinesterase inhibitors, trans-6-Phenylpiperidine derivatives were found to have superior inhibitory effects on AChE compared to other known inhibitors like Donepezil. This suggests potential for developing more effective treatments for Alzheimer’s disease .

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